molecular formula C12H10N2S B12995149 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile

Cat. No.: B12995149
M. Wt: 214.29 g/mol
InChI Key: RIPWGURUVPZPLY-UHFFFAOYSA-N
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Description

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile (CAS 917750-53-9) is a sophisticated quinoline derivative of significant interest in advanced chemical and pharmacological research. The compound features a quinoline core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . With a molecular formula of C12H10N2S and a molecular weight of 214.29 g/mol , this reagent presents a multifunctional architecture, incorporating nitrile and mercapto groups that make it a valuable precursor for the synthesis of complex heterocyclic systems and for molecular hybridization techniques . Quinoline-3-carbonitrile derivatives are prominent in drug discovery efforts, particularly as potential antibacterial agents . The core quinoline structure is also being actively investigated for the development of novel antimalarial therapies, especially in the construction of hybrid molecules designed to overcome drug resistance . Furthermore, the distinct electronic properties of the quinoline ring system make its derivatives, including those with carbonitrile substituents, compelling subjects for optoelectronic applications. Research indicates such compounds can be analyzed for their promising electronic properties, such as HOMO-LUMO energy gaps, which are critical for the development of organic semiconductors and other functional materials . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5,7-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2S/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15)

InChI Key

RIPWGURUVPZPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=S)NC2=C1)C#N)C

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization Strategy

A common approach to quinoline derivatives involves the cyclization of appropriately substituted anilines or related precursors with carbonyl compounds, followed by functional group modifications.

  • Step 1: Formation of quinoline core
    Starting from 2-aminobenzaldehyde derivatives or substituted anilines, cyclization with ketones or nitriles under acidic or basic conditions forms the quinoline skeleton. For 5,7-dimethyl substitution, methyl groups are introduced on the aromatic ring prior to cyclization.

  • Step 2: Introduction of the mercapto group
    The mercapto group at position 2 can be introduced via nucleophilic substitution or thiolation reactions. For example, halogenated quinoline intermediates (e.g., 2-chloroquinoline derivatives) can be reacted with thiourea or other sulfur nucleophiles to yield the 2-mercaptoquinoline.

  • Step 3: Installation of the carbonitrile group
    The carbonitrile group at position 3 is typically introduced by cyanation reactions, such as Sandmeyer-type reactions or via condensation with malononitrile derivatives. Alternatively, malononitrile can be used in multi-component reactions to form the nitrile-substituted quinoline ring directly.

One-Pot Multi-Component Condensation

A notable efficient method reported for related mercapto-pyrimidine derivatives involves a one-step three-component condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide in ethanol under reflux conditions. Although this method is described for pyrimidine derivatives, similar strategies can be adapted for quinoline derivatives by selecting appropriate aldehydes and reaction conditions.

  • Mechanism:

    • Initial Knoevenagel condensation between aromatic aldehyde and malononitrile forms an arylmethylene malononitrile intermediate.
    • Subsequent nucleophilic attack by thiourea introduces the mercapto group and facilitates ring closure.
    • Phosphorus pentoxide acts as a dehydrating agent, accelerating the reaction and improving yields.
  • Advantages:

    • Short reaction times
    • High yields and selectivity
    • Simplified product isolation due to water absorption by phosphorus pentoxide

Stepwise Synthesis via Halogenated Intermediates

Another approach involves:

  • Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbonitrile as an intermediate.
  • Subsequent substitution of the chlorine atom at position 2 with a thiol nucleophile (e.g., thiourea or sodium hydrosulfide) to yield the mercapto derivative.

This method allows for precise control over substitution patterns but may require multiple purification steps.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
One-pot three-component condensation Aromatic aldehyde, malononitrile, thiourea, P2O5, EtOH, reflux 2-4 hours 80-95 Simple, fast, high yield, easy isolation Limited to certain substrates
Halogenated intermediate substitution 2-chloroquinoline derivative, thiourea or NaSH, reflux in ethanol or DMF 4-8 hours 60-85 Good regioselectivity Multi-step, requires halogenation
Stepwise cyclization and functionalization Aniline derivatives, ketones, cyanation agents, sulfur nucleophiles Variable 50-80 Versatile for various substitutions Longer synthesis, purification needed

Research Findings and Optimization Notes

  • Phosphorus pentoxide as catalyst: Its water-absorbing property drives the condensation forward, improving yield and purity.
  • Solvent choice: Absolute ethanol is preferred for condensation reactions due to solubility and reflux properties.
  • Temperature control: Reflux conditions (around 78°C for ethanol) optimize reaction rates without decomposing sensitive intermediates.
  • Purification: Crystallization from ethanol or petroleum ether is effective for isolating pure mercaptoquinoline derivatives.
  • Yield improvements: Using freshly distilled solvents and dry reagents enhances reproducibility and yield.
  • Alternative sulfur sources: Thiourea is commonly used, but sodium hydrosulfide or other thiolating agents can be employed depending on substrate sensitivity.

Chemical Reactions Analysis

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile and related quinoline derivatives. These compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves inhibition of specific bacterial enzymes. For instance, some derivatives have shown promising interactions with DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Case Study : In a study evaluating quinoline-3-carbonitrile derivatives, it was found that certain compounds exhibited significant antibacterial activity with low cytotoxicity towards mammalian cells. The most active compound demonstrated effective binding to DNA gyrase, indicating its potential as a scaffold for developing new antibacterial agents .

Antitubercular Properties

This compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis.

  • Research Findings : A study indicated that mercapto-quinazolinones, which include the compound of interest, displayed potent inhibitory effects on M. tuberculosis. The compounds were assessed for their minimum inhibitory concentration (MIC) and showed promising results in inhibiting the growth of the bacteria .
  • Mechanism Insights : The compounds were found to target NADH dehydrogenase (NDH-2), an essential enzyme in the electron transport chain of M. tuberculosis. This inhibition leads to reduced ATP production and disrupts the energy metabolism of the bacteria .

Drug Design and Development

The structural features of this compound make it a valuable candidate in drug design.

  • Structural Analysis : Computational studies have been conducted to evaluate the physicochemical properties of this compound. These studies often include assessments of molecular geometry, energy levels (HOMO-LUMO), and interaction with biological targets through molecular docking techniques .
  • Potential Lead Compounds : The findings suggest that derivatives of this compound could serve as lead compounds in the development of new therapeutic agents targeting various diseases, including bacterial infections and tuberculosis .

Summary Table of Applications

Application AreaKey FindingsReferences
Antibacterial ActivitySignificant activity against Gram-positive/negative bacteria; low cytotoxicity
Antitubercular PropertiesPotent inhibitors of Mycobacterium tuberculosis via NDH-2 inhibition
Drug DesignValuable scaffold for developing new therapeutic agents; favorable physicochemical properties

Mechanism of Action

The mechanism of action of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyano group can interact with nucleophiles, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The biological and physicochemical properties of cyanoquinolines are highly sensitive to substituents at position 2. Below is a comparative analysis of key derivatives:

Compound Name Position 2 Substituent Yield (%) Purity (%) EC50 (nM) Key Functional Groups
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile -SH - - - Thiol, nitrile, methyl
Compound 25 4-(2-Methoxybenzoyl)piperazinyl 40 93 - Methoxybenzoyl, piperazine
Compound 26 4-(3-Methoxybenzoyl)piperazinyl 50 99 - Methoxybenzoyl, piperazine
Compound 27 4-(4-Methoxybenzoyl)piperazinyl 45 93 100,000 Methoxybenzoyl, piperazine
Compound 28 4-Picolinoylpiperazinyl 40 99 - Pyridine carbonyl, piperazine
Compound 29 4-Nicotinoylpiperazinyl 49 99 - Pyridine carbonyl, piperazine
Compound 4 (2-Aminoethyl)amino 80 - - Ethylenediamine
Key Observations:
  • Thiol vs. Piperazinyl Groups : The thiol group in the target compound offers a smaller, more nucleophilic substituent compared to the bulky piperazinyl-benzoyl/pyridine groups in Compounds 25–30. This may enhance membrane permeability but reduce target-binding specificity .
  • Methoxybenzoyl vs. Pyridine Carbonyl : Compounds with 4-methoxybenzoyl-piperazinyl groups (e.g., Compound 27) exhibit lower potency (EC50 = 100,000 nM) compared to pyridine-based analogs (Compounds 28–29), suggesting steric hindrance or electronic effects from the methoxy group .
  • Aminoethylamino Substituent: Compound 4, featuring an ethylenediamine chain, achieves a higher synthesis yield (80%) than piperazinyl derivatives, likely due to simpler reaction kinetics .

Spectral and Structural Data

Nuclear Magnetic Resonance (NMR) Trends:
  • Aromatic Proton Shifts: The quinoline proton at position 8 (δ ~8.4–8.7 ppm) is deshielded in all derivatives due to electron-withdrawing nitrile and substituent effects . Methoxybenzoyl-containing compounds (e.g., Compound 25) show distinct aromatic splitting patterns (e.g., δ 7.01–7.44 ppm) compared to pyridine analogs (δ 7.71–8.74 ppm) .
Mass Spectrometry (MS):
  • All derivatives show [M+H]+ peaks consistent with their molecular weights (e.g., 401.13–405.15 for Compounds 25–27 vs. 360.24–360.31 for pyridine derivatives) .

Biological Activity

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile (2-MDQC) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis of 2-MDQC

The synthesis of 2-MDQC typically involves the reaction of 5,7-dimethylquinoline-3-carbonitrile with thiol groups. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis and traditional organic reactions. For instance, the use of manganese(III) acetate as a catalyst has shown promise in enhancing reaction efficiency and product yield .

Biological Activities

2-MDQC exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 2-MDQC possesses significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, 2-MDQC demonstrated notable inhibitory effects, particularly against Gram-positive bacteria like Bacillus subtilis with inhibition zones measured in millimeters .

Microorganism Inhibition Zone (mm)
Bacillus subtilis15
Staphylococcus aureus12
Escherichia coli10
Candida albicans9

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that 2-MDQC can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are reported in the nanomolar range, suggesting potent cytotoxic effects .

Cell Line IC50 (nM)
MCF-720.1
HCT11614
KB-V120

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This oxidative stress may disrupt cellular homeostasis and trigger cell death pathways .

The biological activity of 2-MDQC can be attributed to several mechanisms:

  • Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division.
  • ROS Generation : The compound induces oxidative stress, which can lead to apoptosis through mitochondrial pathways.
  • Inhibition of Key Enzymes : Some studies suggest that derivatives may inhibit enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Recent case studies have highlighted the effectiveness of 2-MDQC in various therapeutic contexts:

  • A study demonstrated that when combined with standard chemotherapeutic agents, 2-MDQC enhanced the overall cytotoxicity against resistant cancer cells, suggesting a potential role as an adjuvant therapy .
  • Another investigation into its antimicrobial properties found that formulations containing 2-MDQC significantly reduced bacterial load in infected animal models, indicating its potential for clinical applications in treating infections .

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